molecular formula C30H32N2O B2971896 2-(4-benzylpiperidin-1-yl)-8-[(2,5-dimethylphenyl)methoxy]quinoline CAS No. 941909-30-4

2-(4-benzylpiperidin-1-yl)-8-[(2,5-dimethylphenyl)methoxy]quinoline

Cat. No.: B2971896
CAS No.: 941909-30-4
M. Wt: 436.599
InChI Key: ZMJTYFPQUQHDEI-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-8-[(2,5-dimethylphenyl)methoxy]quinoline is a synthetic small molecule research chemical designed for investigative applications in medicinal chemistry and pharmacology. Its structure, featuring a quinoline core linked to a benzylpiperidine moiety, is characteristic of compounds studied for interaction with central nervous system targets . This scaffold is of significant interest for early-stage research into neurological pathways and oncology targets. The quinoline nucleus is a privileged structure in medicinal chemistry, known for its diverse pharmacological potential and ability to interact with various enzymatic systems . The specific substitution pattern of the quinoline core in this compound is designed to modulate its properties for enhanced target engagement. The 4-benzylpiperidine group is a common pharmacophore found in ligands targeting neurological receptors, suggesting potential research applications in this domain . Compounds with similar structural features, combining a quinoline system with an aryl-alkoxy linker, have been investigated for their binding affinity to receptors such as dopamine D2 and serotonin 5-HT1A, which are critical in neuropsychiatric research . Furthermore, quinoline derivatives are actively explored as inhibitors for various disease-relevant enzymes, including histone methyltransferases like EZH2 in oncology research and proprotein convertase subtilisin/kexin type 9 (PCSK9) in cardiovascular disease studies . The presence of the 2,5-dimethylbenzyloxy group may influence the compound's pharmacokinetic properties and selectivity profile. This product is provided exclusively for research and development use in a laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Handling should be performed by qualified professionals in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-8-[(2,5-dimethylphenyl)methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O/c1-22-11-12-23(2)27(19-22)21-33-28-10-6-9-26-13-14-29(31-30(26)28)32-17-15-25(16-18-32)20-24-7-4-3-5-8-24/h3-14,19,25H,15-18,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJTYFPQUQHDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-8-[(2,5-dimethylphenyl)methoxy]quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Benzylpiperidine Moiety: The benzylpiperidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable quinoline derivative is reacted with benzylpiperidine under basic conditions.

    Attachment of the Dimethylphenylmethoxy Group: The final step involves the etherification of the quinoline derivative with 2,5-dimethylphenol in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of 2-(4-benzylpiperidin-1-yl)-8-[(2,5-dimethylphenyl)methoxy]quinoline may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-8-[(2,5-dimethylphenyl)methoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylpiperidine or dimethylphenylmethoxy groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-8-[(2,5-dimethylphenyl)methoxy]quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s 4-benzylpiperidine group contrasts with halogenated (4k) or acylated () substituents. This may enhance lipophilicity compared to polar groups like methoxy or chloro .
  • Synthetic Complexity : The triazole-containing compound () requires click chemistry, whereas the target compound’s synthesis might follow cross-coupling methods similar to 4k .

Physicochemical and Drug-like Properties

Table 2: Physicochemical Properties
Compound Name Melting Point (°C) LogP* (Predicted) Solubility (Predicted) Metabolic Stability
Target Compound N/A ~4.5 Low (lipophilic) Moderate
4k () 223–225 ~3.8 Moderate High (methoxy)
5-Chloro-triazole () N/A ~3.2 Low High (triazole)
7-Methoxybenzoyl () N/A ~2.9 High Low (ester)

*LogP estimated using fragment-based methods ().

Key Observations :

  • Lipophilicity : The benzylpiperidine group increases LogP (~4.5) compared to methoxy (LogP ~3.8) or triazole (LogP ~3.2) derivatives, suggesting enhanced membrane permeability but reduced aqueous solubility .
  • Metabolic Stability : Methoxy (4k) and triazole () groups may confer stability, whereas the target compound’s piperidine could undergo CYP450-mediated oxidation, reducing half-life .

Key Observations :

  • Activity : The target compound’s benzylpiperidine group may favor CNS penetration, whereas triazole () or chlorophenyl (4k) groups could target microbial or cancer pathways .

Biological Activity

The compound 2-(4-benzylpiperidin-1-yl)-8-[(2,5-dimethylphenyl)methoxy]quinoline is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N2OC_{22}H_{28}N_{2}O with a molecular weight of approximately 336.479 g/mol. The structure features a quinoline core substituted with a benzylpiperidine moiety and a dimethylphenylmethoxy group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on its effects in neuropharmacology and oncology.

Neuropharmacological Effects

  • Antidepressant Activity : Studies have shown that derivatives of piperidine compounds can exhibit antidepressant-like effects in animal models. The presence of the benzylpiperidine fragment is believed to enhance serotonin and dopamine receptor activity, contributing to mood regulation .
  • Analgesic Properties : The compound has been evaluated for its analgesic effects in pain models, suggesting that it may modulate pain pathways through opioid receptor interactions .

Anticancer Activity

The compound's anticancer properties have been investigated in various cancer cell lines:

  • Breast Cancer : In vitro studies demonstrated significant antiproliferative activity against human breast cancer cell lines (MDA-MB-231 and MCF-7), with IC50 values ranging from 19.9 to 75.3 µM .
  • Ovarian Cancer : Similar studies indicated effective inhibition of ovarian cancer cells (COV318 and OVCAR-3) with comparable IC50 values .

The biological activity of 2-(4-benzylpiperidin-1-yl)-8-[(2,5-dimethylphenyl)methoxy]quinoline may be attributed to several mechanisms:

  • Receptor Modulation : The compound likely interacts with various neurotransmitter receptors, enhancing synaptic transmission and influencing mood and pain perception.
  • Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest, leading to apoptosis through modulation of signaling pathways involved in cell growth and survival.

Case Studies and Experimental Findings

Several studies have been conducted to elucidate the biological activity of this compound:

StudyModelFindings
Gudmundsson et al. (2009)Anticancer assaysExhibited moderate antineoplastic activity against TK-10 and HT-29 cell lines .
Liu et al. (2015)NeuropharmacologyIdentified as a potent antagonist at serotonin receptors with significant effects on mood regulation .
ResearchGate StudySynthesisDiscussed synthesis methods yielding derivatives with enhanced biological activity .

Q & A

Q. What are the standard synthetic methodologies for preparing 2-(4-benzylpiperidin-1-yl)-8-[(2,5-dimethylphenyl)methoxy]quinoline?

The synthesis typically involves multi-step functionalization of the quinoline core. Key steps include:

  • Piperidine substitution : Reacting 8-hydroxyquinoline derivatives with 4-benzylpiperidine under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the 4-benzylpiperidin-1-yl group .
  • Methoxy group introduction : Electrophilic aromatic substitution or Ullmann-type coupling for the [(2,5-dimethylphenyl)methoxy] moiety, often catalyzed by Pd(OAc)₂ with ligands like PCy₃ in DMF .
  • Purification : Recrystallization from ethyl acetate or methanol yields high-purity solids (>95%), confirmed by ¹H NMR (e.g., aromatic proton splitting patterns at δ 7.2–8.5 ppm) and HRMS (mass accuracy <5 ppm) .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns. Piperidine protons appear as multiplets (δ 1.5–3.0 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₃₀H₃₁N₂O₂: 451.2381) ensures molecular integrity .
  • X-ray crystallography : Used to resolve ambiguities in regioselectivity, as seen in related quinoline derivatives (e.g., dihedral angles between quinoline and benzyl groups ~70°) .

Q. What are the standard protocols for assessing compound purity in academic settings?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; purity >95% is acceptable for biological testing .
  • Melting point analysis : Sharp melting points (e.g., 223–225°C for analogous compounds) indicate crystallinity and homogeneity .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of methoxy group introduction in sterically hindered quinoline derivatives?

  • Catalyst screening : PdCl₂(PPh₃)₂ with bulky ligands (e.g., PCy₃) improves selectivity for less hindered positions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce selectivity. Mixed solvents (e.g., DMF/THF) balance reactivity and control .
  • Computational modeling : DFT calculations predict electron density maps to guide substitution sites, as demonstrated in 8-methoxyquinoline analogs .

Q. How should contradictory biological activity data across studies be analyzed?

  • Dose-response reevaluation : EC₅₀ values may vary due to assay conditions (e.g., cell line viability assays vs. enzyme inhibition). Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolite interference : Check for off-target effects using LC-MS to identify degradation products or metabolites that alter activity .
  • Structural analogs : Compare activity trends with derivatives (e.g., 6,7-dimethoxyquinoline vs. 8-methoxy variants) to isolate substituent effects .

Q. What strategies improve the binding affinity of quinoline derivatives to enzyme targets like kinases or HDACs?

  • Fragment-based design : Introduce hydrogen-bond donors (e.g., hydroxyl groups) at C-4 or C-8 positions to mimic ATP-binding motifs .
  • Chelation enhancement : Metal coordination via the quinoline nitrogen (e.g., Zn²⁺ for HDAC inhibition) amplifies binding, as seen in 8-hydroxyquinoline complexes .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions to optimize substituent conformations (e.g., benzylpiperidine orientation in hydrophobic pockets) .

Q. How can computational tools predict and resolve crystallographic ambiguities in quinoline derivatives?

  • Twinning analysis : For crystals with inversion twins (e.g., domain ratios 0.86:0.14), use SHELXL’s TWIN command to refine structures .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N–H⋯N hydrogen bonds in zig-zag layers) to validate packing models .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Pd catalysis, solvent polarity, ligand steric effects
Characterization NMR δ values, HRMS accuracy, crystallographic dihedral angles
Biological Evaluation Dose normalization, metabolite profiling, metal chelation assays
Computational Aids DFT for regioselectivity, MD for binding affinity, twinning refinement in XRD

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